molecular formula C17H19N3O B5818271 N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(1H-indol-2-yl)acetamide

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(1H-indol-2-yl)acetamide

Cat. No.: B5818271
M. Wt: 281.35 g/mol
InChI Key: MAFHAMKFXJWOPL-LDADJPATSA-N
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Description

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(1H-indol-2-yl)acetamide is a complex organic compound that features both an indole and a cyclohexene moiety. The indole structure is a common scaffold in many biologically active molecules, making this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(1H-indol-2-yl)acetamide typically involves the condensation of cyclohex-3-en-1-ylmethylideneamine with 2-(1H-indol-2-yl)acetic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable dehydrating agent such as phosphorus oxychloride or thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(1H-indol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(1H-indol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(1H-indol-2-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3-(phenylamino)methylene)-2-chloro-1-cyclohexen-1-yl]methylene]aniline hydrochloride
  • 2-(1H-indol-3-yl)ethylamine
  • N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Uniqueness

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(1H-indol-2-yl)acetamide is unique due to its combination of an indole and a cyclohexene moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(1H-indol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-17(20-18-12-13-6-2-1-3-7-13)11-15-10-14-8-4-5-9-16(14)19-15/h1-2,4-5,8-10,12-13,19H,3,6-7,11H2,(H,20,21)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFHAMKFXJWOPL-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C=NNC(=O)CC2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC=C1)/C=N/NC(=O)CC2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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